

Application of NF546 in Immunology Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: NF546

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Introduction

NF546 is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor.[1] This receptor is a G-protein coupled receptor (GPCR) expressed on various immune cells, including T lymphocytes, dendritic cells, and macrophages, where it plays a crucial role in modulating immune responses.[2][3] Extracellular nucleotides like ATP, released during cellular stress or inflammation, activate P2Y11, initiating downstream signaling cascades that influence cell migration, cytokine secretion, and cell maturation.[4] **NF546**, as a selective agonist, provides a powerful tool for dissecting the intricate roles of the P2Y11 receptor in immunological processes.

These application notes provide detailed protocols for utilizing **NF546** in key immunology research applications, focusing on T lymphocyte migration and dendritic cell activation. The information is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory effects of targeting the P2Y11 receptor.

Data Presentation

Table 1: Effects of NF546 on T Lymphocyte Function

Parameter	Cell Type	NF546 Concentration	Observed Effect	Reference
Migration	Human CD4+ T cells	1 μ M	Impaired migration speed	[5]
Jurkat T cells	1 μ M	Impaired migration	[5]	
Polarization	Human CD4+ T cells	1 μ M	Impaired polarization, increased cell surface area	[5]
Pseudopod Formation	Human CD4+ T cells	1 μ M	Blocked formation of pseudopods	[5]
Intracellular Signaling	Human CD4+ T cells	Not specified	Induces cAMP accumulation	[5]
Human CD4+ T cells	Not specified	Does not induce Ca ²⁺ signaling	[5]	

Table 2: Effects of NF546 on Dendritic Cell Function

Parameter	Cell Type	NF546 Concentration	Observed Effect	Reference
Cytokine Release	Human monocyte-derived dendritic cells	100 μ M	Stimulates release of Interleukin-8 (IL-8)	[1][6]
Human monocyte-derived dendritic cells	100 μ M	Inhibits LPS-induced release of IL-12p70	[1][6]	
Maturation	Human monocyte-derived dendritic cells	Not specified	In synergy with TNF- α and LPS, induces maturation (CD83 up-regulation)	[7]
Intracellular Signaling	Human monocyte-derived dendritic cells	Not specified	Activates cAMP production	[7]

Experimental Protocols

Protocol 1: T Lymphocyte Migration Assay

This protocol details a transwell migration assay to assess the effect of **NF546** on T lymphocyte chemotaxis.

Materials:

- Human T lymphocytes (e.g., isolated primary CD4⁺ T cells or Jurkat cell line)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Chemoattractant (e.g., SDF-1 α /CXCL12)

- **NF546** (hydrate)
- Transwell inserts (e.g., 5 µm pore size for lymphocytes)
- 24-well plates
- Cell counting solution (e.g., Trypan Blue)
- Flow cytometer or plate reader for quantification

Procedure:

- Cell Preparation:
 - Culture T lymphocytes in complete RPMI 1640 medium.
 - Prior to the assay, wash the cells and resuspend them in serum-free RPMI 1640 at a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Prepare the chemoattractant solution in serum-free RPMI 1640 at the desired concentration (e.g., 100 ng/mL SDF-1 α).
 - Prepare the **NF546** treatment solutions in serum-free RPMI 1640 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (medium only).
 - Add 600 µL of the chemoattractant solution to the lower chamber of the 24-well plate. For negative controls, add 600 µL of serum-free medium.
 - Place the transwell inserts into the wells.
- Cell Treatment and Migration:
 - In separate tubes, pre-incubate the T cell suspension with the different concentrations of **NF546** or vehicle control for 30 minutes at 37°C.

- Add 100 μ L of the pre-treated cell suspension to the upper chamber of each transwell insert.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- Quantification of Migration:
 - After incubation, carefully remove the transwell inserts.
 - Collect the cells that have migrated to the lower chamber.
 - Quantify the number of migrated cells using a cell counter, flow cytometer, or a colorimetric assay (e.g., MTT assay).

Protocol 2: Dendritic Cell Activation and Cytokine Release Assay

This protocol describes the generation of human monocyte-derived dendritic cells (mo-DCs) and their subsequent stimulation with **NF546** to measure cytokine release.

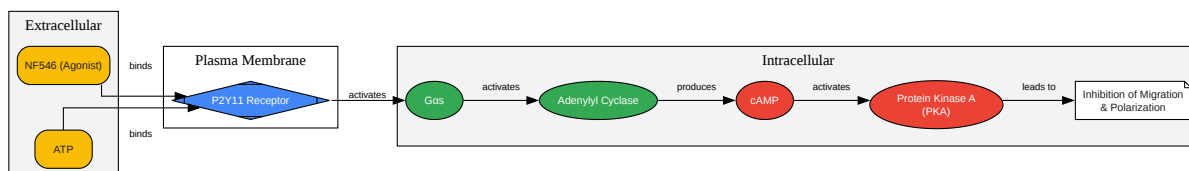
Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Recombinant human GM-CSF
- Recombinant human IL-4
- **NF546** (hydrate)
- Lipopolysaccharide (LPS) (for co-stimulation experiments)
- RPMI 1640 medium supplemented with 10% FBS
- 6-well and 96-well culture plates
- ELISA kit for IL-8 and IL-12p70

Procedure:

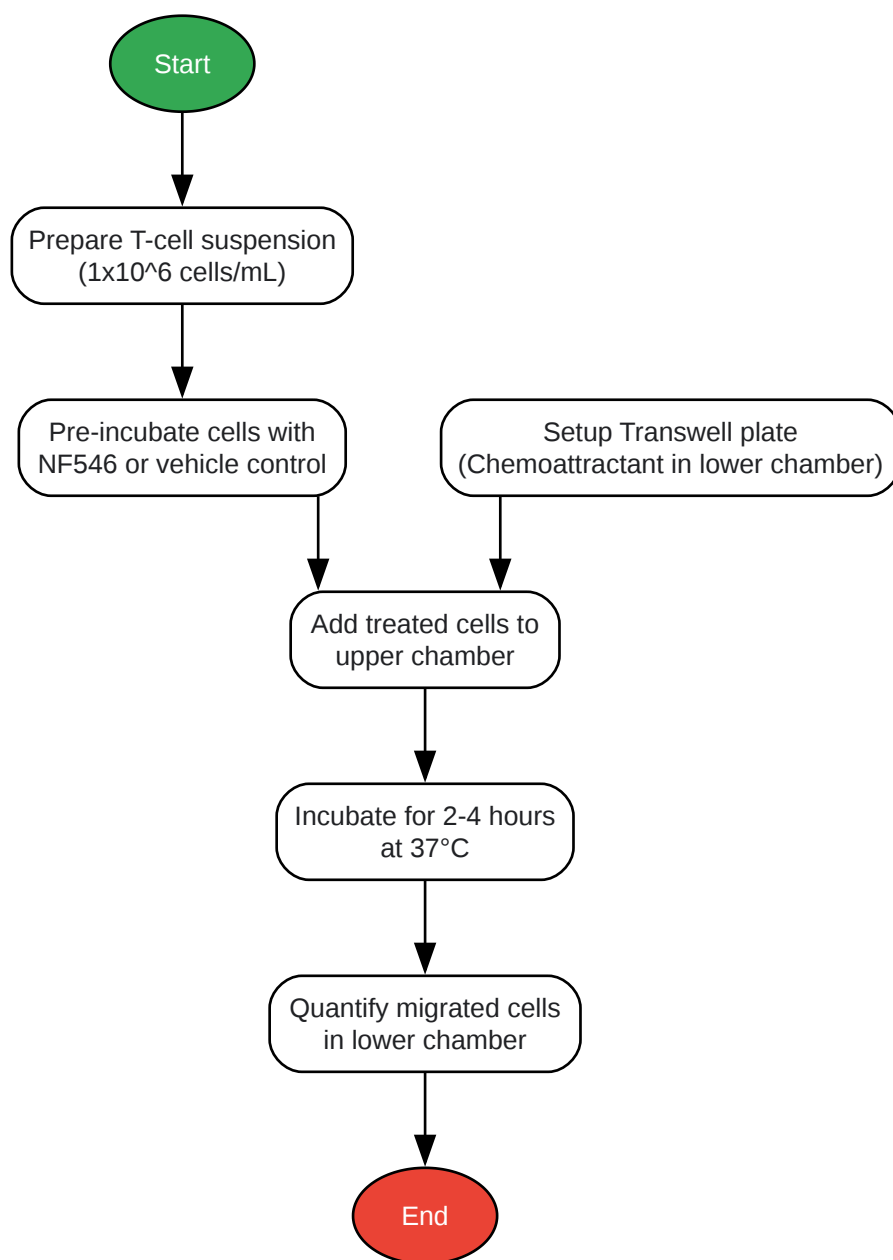
- Generation of Immature mo-DCs:
 - Isolate monocytes from PBMCs using adherence or magnetic cell sorting (e.g., CD14+ selection).
 - Culture the monocytes in a 6-well plate at a density of 1×10^6 cells/mL in complete RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL).
 - Incubate for 5-7 days at 37°C in a 5% CO₂ incubator to allow differentiation into immature mo-DCs.
- Stimulation of mo-DCs:
 - Harvest the immature mo-DCs and seed them into a 96-well plate at a density of 1×10^5 cells/well in 200 µL of fresh complete medium.
 - Prepare **NF546** solutions at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
 - For experiments investigating the inhibition of LPS-induced cytokines, prepare a solution of LPS (e.g., 100 ng/mL).
 - Add the **NF546** solutions to the respective wells. For co-stimulation experiments, add LPS simultaneously or pre-incubate with **NF546** before adding LPS. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with vehicle).
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Cytokine Measurement:
 - After incubation, centrifuge the 96-well plate and carefully collect the culture supernatants.
 - Measure the concentration of IL-8 and IL-12p70 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Mandatory Visualization



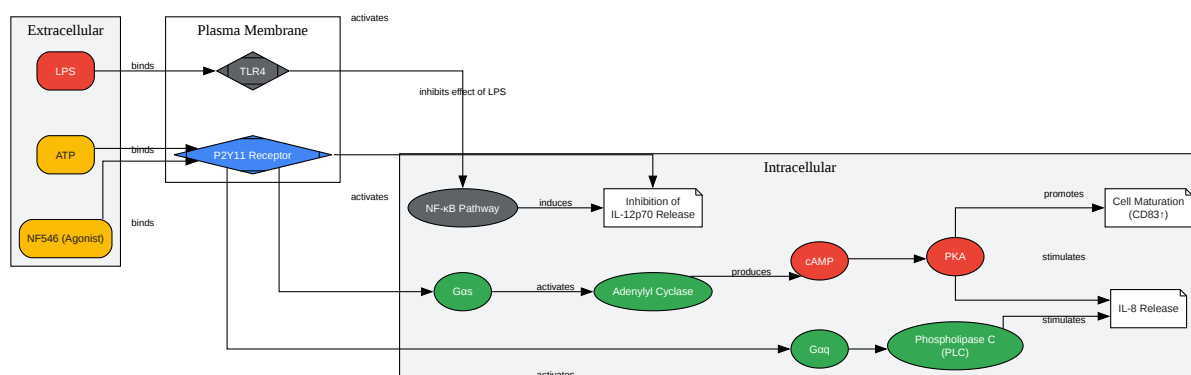
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P2Y11 Signaling in T-Cells



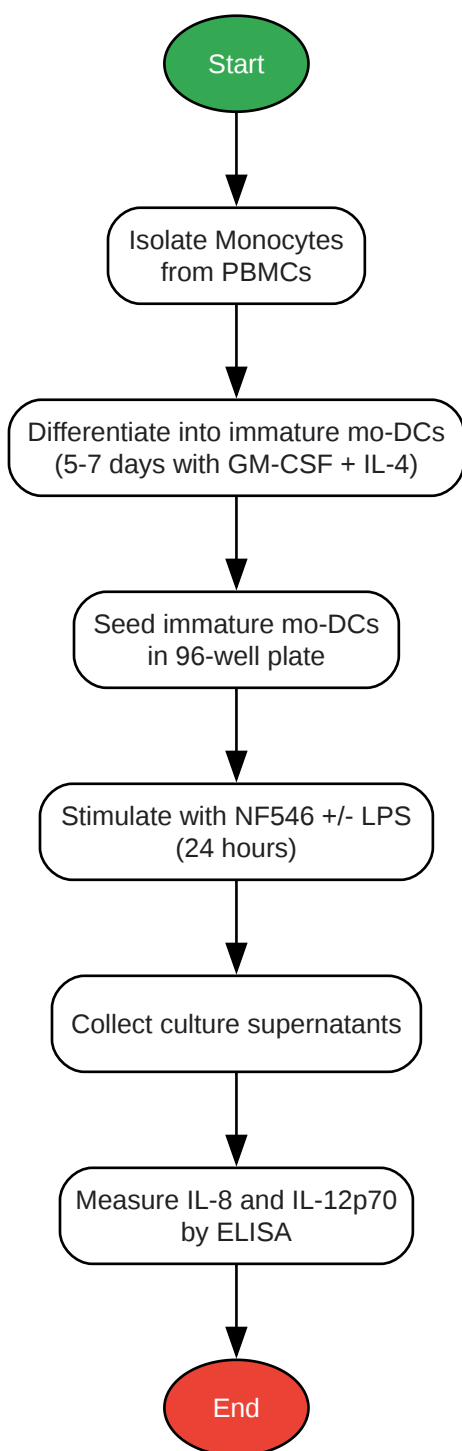
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T-Cell Migration Assay Workflow



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P2Y11 Signaling in Dendritic Cells



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Dendritic Cell Activation Assay Workflow

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